
2-(4-Benzyl-1-piperazinyl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring, a benzyl group, and a benzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Formation of the benzylidene derivative: The acetohydrazide is then reacted with 3-ethoxy-2-hydroxybenzaldehyde under reflux conditions to form the benzylidene derivative.
Formation of the final compound: The benzylidene derivative is then reacted with 4-benzylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features.
Pharmacology: The compound could be studied for its interactions with biological targets.
Chemical Biology: It may be used as a probe to study biological processes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(3-methoxy-2-hydroxybenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)propionohydrazide
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H28N4O3 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-6-9-19(22(20)28)15-23-24-21(27)17-26-13-11-25(12-14-26)16-18-7-4-3-5-8-18/h3-10,15,28H,2,11-14,16-17H2,1H3,(H,24,27)/b23-15+ |
Clé InChI |
OVNFIPYFMJOKFG-HZHRSRAPSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


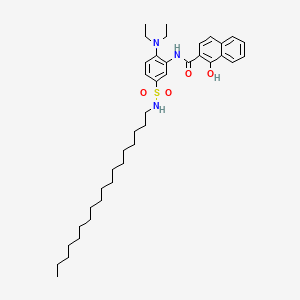
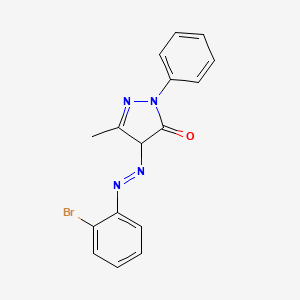
![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
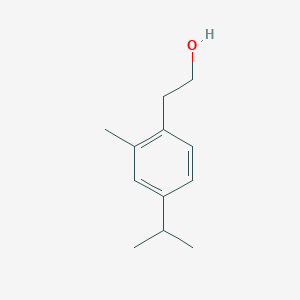
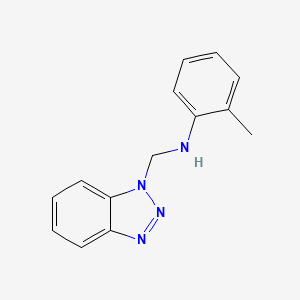
![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)
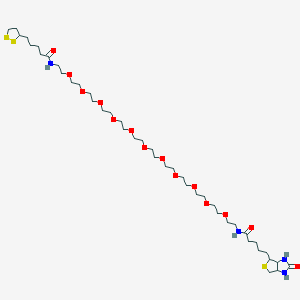
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)

![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)
